3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone

Catalog No.
S13214097
CAS No.
75990-55-5
M.F
C17H17ClO2
M. Wt
288.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl...

CAS Number

75990-55-5

Product Name

3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone

IUPAC Name

3-(2-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

InChI

InChI=1S/C17H17ClO2/c1-17(2,15(19)12-8-4-3-5-9-12)16(20)13-10-6-7-11-14(13)18/h3-11,16,20H,1-2H3

InChI Key

DMVGZLXFGBUKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1Cl)O)C(=O)C2=CC=CC=C2

3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone, also known as 3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one, is a synthetic organic compound characterized by its unique molecular structure. It has the molecular formula C17H17ClO2C_{17}H_{17}ClO_2 and a molecular weight of approximately 288.8 g/mol. The compound features a chlorophenyl group, which contributes to its distinctive properties and biological activities. Its structural formula can be represented by the InChI key DMVGZLXFGBUKJK-UHFFFAOYSA-N, and it is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .

That are significant for its synthesis and modification. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction: The ketone functional group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone exhibits notable biological activities, particularly in cancer research. Derivatives of this compound have been shown to selectively inhibit the proliferation of colon cancer cells, with some compounds demonstrating significant antiproliferative effects (IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL) against specific cancer cell lines like HCT-116 . The mechanism of action appears to involve modulation of signaling pathways associated with cancer cell survival and apoptosis.

The synthesis of 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone can be achieved through several methods:

  • Starting Materials: Typically synthesized from readily available phenolic compounds and chlorinated aromatic precursors.
  • Refluxing Conditions: The reaction often involves refluxing in organic solvents such as dichloromethane or ethanol.
  • Catalytic Methods: Catalysts like N,N-dimethylaminopyridine (DMAP) may be employed to enhance yields during esterification or acylation processes.
  • Purification Techniques: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain pure products for further analysis.

3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone has several applications:

  • Pharmaceuticals: Its derivatives are explored as potential therapeutic agents in cancer treatment due to their selective cytotoxicity against cancer cells.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: Utilized in studies investigating the mechanisms of action for anticancer agents and other biological activities.

Interaction studies involving 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone have focused on its ability to interact with various biological targets:

  • Enzyme Inhibition: Some studies have shown that derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Cell Signaling Pathways: Investigations into how these compounds affect pathways such as HSP90 and TRAP1 have revealed their potential mechanisms of action in inducing apoptosis in cancer cells .

Several compounds share structural similarities with 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone. Below is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
3-Hydroxy-2,2-dimethylpropanalStructureModerate anti-inflammatoryLacks chlorinated phenyl group
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoateStructurePotent HDAC inhibitorMethyl ester enhances solubility
3-HydroxyflavoneStructureAntioxidant propertiesContains flavonoid backbone

The unique presence of the chlorophenyl group and specific hydroxyl modifications in 3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone contribute significantly to its distinct biological activity compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.0917075 g/mol

Monoisotopic Mass

288.0917075 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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